B1150146 OPB-51602

OPB-51602

カタログ番号 B1150146
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

1. Cancer Treatment Research

OPB-51602, primarily investigated as a treatment for various cancers, has been a subject of significant research. A Phase I study highlighted its use in patients with relapsed or refractory hematological malignancies, though it didn't show a clear therapeutic response, some patients achieved stable disease (Ogura et al., 2015)(Ogura et al., 2015). Another study on refractory solid tumors found this compound to demonstrate promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with prior EGFR tyrosine kinase inhibitor exposure (Wong et al., 2015)(Wong et al., 2015).

2. Inhibiting Mitochondrial Functions in Tumor Cells

This compound's impact on mitochondrial functions in cancer cells has been explored in several studies. It is found to be highly toxic in a STAT3-dependent manner, specifically targeting mitochondrial STAT3, causing complex I inhibition, and leading to increased ROS production, mitophagy, and cell death (Brambilla et al., 2020)(Brambilla et al., 2020).

3. Targeting Drug Resistance in Oncogene-Addicted Cancers

A study in 2018 highlighted this compound's role in overcoming drug resistance in oncogene-addicted cancers. It showed that this compound reprograms cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), helping restore sensitivity to targeted therapies (Hirpara et al., 2018)(Hirpara et al., 2018).

4. Mechanism of Action in Inhibiting STAT3

Studies have also focused on understanding the mechanism of action of this compound in inhibiting STAT3, a transcription factor involved in cancer cell proliferation and survival. It was found to bind with high affinity to the SH2 domain of STAT3, disrupting both Tyr705 and Ser727 phosphorylation, necessary for STAT3's activation (Genini et al., 2014)(Genini et al., 2014).

5. STAT3 Inhibitor and Respiratory Chain Disruption

Another study corroborated the findings on this compound's effect on the mitochondrial respiratory chain. It emphasized this compound's role in impairing the growth and viability of tumor cells through inhibition of respiratory complex I (Brambilla et al., 2020)(Brambilla et al., 2020).

6. Broad Overview of STAT3 Inhibition

A 2020 definition provided a broad overview of this compound as a STAT3 inhibitor, detailing its mechanism in inhibiting STAT3 phosphorylation and thereby impeding its regulatory functions in cancer cell proliferation and transformation ("STAT3 Inhibitor this compound," 2020).

特性

外観

Solid powder

同義語

OPB51602;  OPB 51602;  OPB51602.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。